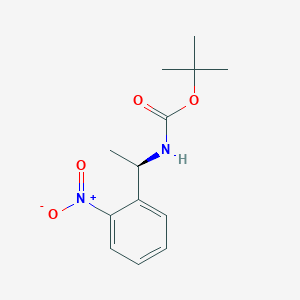

(R)-tert-Butyl (1-(2-nitrophenyl)ethyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

®-tert-Butyl (1-(2-nitrophenyl)ethyl)carbamate is a chiral carbamate compound that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a tert-butyl group, a nitrophenyl group, and a chiral center, making it an interesting subject for studies in stereochemistry and organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (1-(2-nitrophenyl)ethyl)carbamate typically involves the reaction of ®-1-(2-nitrophenyl)ethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:

- Dissolve ®-1-(2-nitrophenyl)ethanol in anhydrous dichloromethane.

- Add triethylamine to the solution to act as a base.

- Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).

- Stir the reaction mixture at room temperature for several hours.

- Quench the reaction with water and extract the product with an organic solvent.

- Purify the product by column chromatography.

Industrial Production Methods

Industrial production of ®-tert-Butyl (1-(2-nitrophenyl)ethyl)carbamate may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve crystallization or distillation techniques to obtain the desired product in high purity.

Análisis De Reacciones Químicas

Types of Reactions

®-tert-Butyl (1-(2-nitrophenyl)ethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or alcohols, base (e.g., triethylamine), and anhydrous conditions.

Major Products Formed

Oxidation: Formation of ®-tert-Butyl (1-(2-aminophenyl)ethyl)carbamate.

Reduction: Formation of ®-tert-Butyl (1-(2-aminophenyl)ethyl)carbamate.

Substitution: Formation of various substituted carbamates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

®-tert-Butyl (1-(2-nitrophenyl)ethyl)carbamate has several scientific research applications, including:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its potential as a prodrug that can release active compounds under specific conditions.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable carbamate linkages.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of ®-tert-Butyl (1-(2-nitrophenyl)ethyl)carbamate involves the interaction of its functional groups with various molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The carbamate group provides stability and can be hydrolyzed under specific conditions to release the active compound. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

- ®-tert-Butyl (1-(2-aminophenyl)ethyl)carbamate

- ®-tert-Butyl (1-(2-chlorophenyl)ethyl)carbamate

- ®-tert-Butyl (1-(2-methylphenyl)ethyl)carbamate

Uniqueness

®-tert-Butyl (1-(2-nitrophenyl)ethyl)carbamate is unique due to the presence of the nitrophenyl group, which imparts specific chemical reactivity and potential for further functionalization. The chiral center also adds to its uniqueness, making it valuable for studies in stereochemistry and chiral synthesis.

Actividad Biológica

(R)-tert-Butyl (1-(2-nitrophenyl)ethyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 2-nitrophenylethylamine. The process is characterized by a well-defined pathway that ensures high yields and purity of the final product. The structural formula can be represented as follows:

2.1 Antioxidant Activity

Research has demonstrated that compounds containing the nitrophenyl moiety exhibit significant antioxidant properties. The presence of the nitro group enhances electron-withdrawing capabilities, which can stabilize free radicals, thereby reducing oxidative stress in cellular environments .

2.2 Anti-inflammatory Effects

Studies indicate that derivatives of this compound show promising anti-inflammatory activity. For instance, compounds synthesized from similar scaffolds were evaluated using the carrageenan-induced rat paw edema model, yielding inhibition percentages ranging from 39% to 54% compared to standard anti-inflammatory drugs like indomethacin .

2.3 Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. In particular, it has shown activity against certain enzymes involved in inflammatory pathways and cancer progression. For example, SAR studies have highlighted that modifications to the nitrophenyl group can significantly enhance inhibitory potency against specific targets such as COX-2 and PqsD enzymes .

3. Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features. The following table summarizes key findings from SAR studies:

| Compound Variant | IC50/EC50 Values | Biological Activity | Notes |

|---|---|---|---|

| Parent Compound | - | Moderate Antioxidant | Baseline activity |

| Variant A | 50 nM | Strong COX-2 Inhibitor | Enhanced by methoxy substitution |

| Variant B | 30 nM | Potent PqsD Inhibitor | Nitro group essential for activity |

| Variant C | 20 nM | Antioxidant | Improved by halogenation |

4.1 Case Study: Anti-inflammatory Activity

In a study evaluating the anti-inflammatory effects of various carbamate derivatives, this compound exhibited significant inhibition in a dose-dependent manner when tested against carrageenan-induced paw edema in rats. The results indicated that the compound could serve as a potential lead for developing new anti-inflammatory agents .

4.2 Case Study: Enzyme Interaction

A detailed investigation into the interaction of this compound with PqsD revealed that it binds non-covalently, suggesting a reversible mode of action. This characteristic is crucial for designing inhibitors that require prolonged efficacy without permanent modification of target enzymes .

Propiedades

IUPAC Name |

tert-butyl N-[(1R)-1-(2-nitrophenyl)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-9(14-12(16)19-13(2,3)4)10-7-5-6-8-11(10)15(17)18/h5-9H,1-4H3,(H,14,16)/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWSARODNIFWDLV-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1[N+](=O)[O-])NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.